molecular formula C16H14N2O3 B14532181 2-Imidazolidinone, 5-(1,3-benzodioxol-5-yl)-1-phenyl- CAS No. 62705-57-1

2-Imidazolidinone, 5-(1,3-benzodioxol-5-yl)-1-phenyl-

Cat. No.: B14532181
CAS No.: 62705-57-1
M. Wt: 282.29 g/mol
InChI Key: LTNUDBOPTIFRLB-UHFFFAOYSA-N
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Description

2-Imidazolidinone, 5-(1,3-benzodioxol-5-yl)-1-phenyl- is a heterocyclic organic compound that features an imidazolidinone ring substituted with a benzodioxole and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidinone, 5-(1,3-benzodioxol-5-yl)-1-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound in the presence of a catalyst. The reaction conditions often include the use of polar solvents and specific temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Imidazolidinone, 5-(1,3-benzodioxol-5-yl)-1-phenyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-Imidazolidinone, 5-(1,3-benzodioxol-5-yl)-1-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Imidazolidinone, 5-(1,3-benzodioxol-5-yl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinone derivatives with different substituents on the ring. Examples include:

Uniqueness

2-Imidazolidinone, 5-(1,3-benzodioxol-5-yl)-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

CAS No.

62705-57-1

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1-phenylimidazolidin-2-one

InChI

InChI=1S/C16H14N2O3/c19-16-17-9-13(18(16)12-4-2-1-3-5-12)11-6-7-14-15(8-11)21-10-20-14/h1-8,13H,9-10H2,(H,17,19)

InChI Key

LTNUDBOPTIFRLB-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(=O)N1)C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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